4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid 4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435244
InChI: InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl
Molecular Formula: C15H21ClN4O4S
Molecular Weight: 388.9 g/mol

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC13435244

Molecular Formula: C15H21ClN4O4S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid -

Specification

Molecular Formula C15H21ClN4O4S
Molecular Weight 388.9 g/mol
IUPAC Name 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22)
Standard InChI Key BPGWQGQPGVYBBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features:

  • A piperazine ring substituted at position 1 with a 6-chloro-2-(methylthio)pyrimidin-4-yl group and at position 4 with a Boc-protected carboxylic acid .

  • Key functional groups: The Boc group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}) enhances solubility and stability, while the pyrimidine moiety contributes to electronic interactions in biological systems .

Physicochemical Properties

PropertyValueSource
Molecular weight388.87 g/mol
Molecular formulaC15H21ClN4O4S\text{C}_{15}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}
LogP (predicted)2.19–3.01
SolubilityLow in aqueous media; soluble in DMSO, DMF

Spectroscopic Data:

  • NMR: Characteristic peaks include δ 1.44 ppm (Boc methyl groups), δ 2.50 ppm (methylthio group), and δ 7.3–8.1 ppm (pyrimidine protons) .

  • MS (ESI+): m/z 389.2 [M+H]+ .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Boc Protection: Piperazine-2-carboxylic acid is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_{2}\text{O}) under basic conditions .

  • Pyrimidine Coupling: The Boc-protected piperazine reacts with 4,6-dichloro-2-(methylthio)pyrimidine via nucleophilic aromatic substitution (SNAr), facilitated by K2CO3\text{K}_{2}\text{CO}_{3} in DMF .

  • Carboxylic Acid Activation: The terminal carboxylic acid is often esterified (e.g., methyl ester) for stability, followed by hydrolysis to yield the final product .

Optimization Insights:

  • Yield Improvements: Use of coupling agents like HOBt/EDCI increases reaction efficiency (yield: 70–88%) .

  • Challenges: Steric hindrance from the Boc group necessitates elevated temperatures (80–100°C) for SNAr reactions .

Analytical Validation

MethodKey FindingsSource
HPLCPurity >95% (C18 column, acetonitrile/water)
FT-IRPeaks at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
X-rayConfirmed planar pyrimidine and chair piperazine

Biological Activity and Applications

Kinase Inhibition

The compound’s pyrimidine scaffold mimics ATP-binding motifs, enabling inhibition of kinases such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (Btk) .

  • CDK2 Inhibition: IC₅₀ = 120 nM in MCF-7 breast cancer cells .

  • Antiproliferative Effects: EC₅₀ = 0.5 μM in leukemia cell lines (Jurkat) .

RiskPrecautionary MeasureSource
Skin irritationWear nitrile gloves, lab coat
Eye damageUse safety goggles
Respiratory sensitizationOperate in fume hood

Disposal Guidelines

  • Chemical Waste: Incinerate at >1000°C to prevent environmental release of toxic byproducts .

Future Directions

  • Prodrug Development: Esterification to improve bioavailability (e.g., bis(isopropoxycarbonyl)oxymethyl ester) .

  • Targeted Delivery: Conjugation with nanoparticles for reduced off-target effects .

  • Structural Optimization: Replacement of methylthio with sulfoxides to enhance metabolic stability .

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